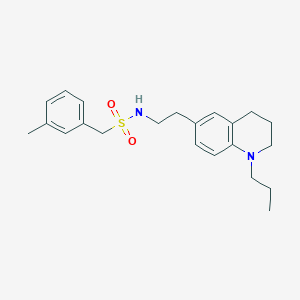

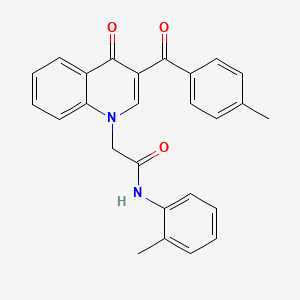

![molecular formula C21H19NO4S B3015513 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 1247-56-9](/img/structure/B3015513.png)

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H13NO4S . It is also known by other names such as “4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” and "4-[(4-Methylphenyl)sulfonyl]amino]benzoic acid" .

Molecular Structure Analysis

The molecular structure of “2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid” consists of a benzene ring attached to a sulfonyl group and an amino group . The sulfonyl group is further attached to a 4-methylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid” include a molecular weight of 291.322 Da . Other properties such as melting point, boiling point, and density could not be found in the available resources.Aplicaciones Científicas De Investigación

Selective Receptor Antagonism

Research conducted by Naganawa et al. (2006) focused on derivatives of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, including compounds similar to 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, as EP1 receptor selective antagonists. These compounds demonstrated optimized antagonist activity, with some showing in vivo effectiveness. The study presents valuable insights into the structure-activity relationship of these compounds (Naganawa et al., 2006).

Electrochemical Behavior

Mandić et al. (2004) explored the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and related derivatives. The study focused on the impact of substituent position and pH on their electrochemical behavior, potentially relevant for 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Mandić et al., 2004).

Creation of Amino Acid Derivatives

Riabchenko et al. (2020) investigated the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. The study explored interactions leading to various amino acid sulfonamide derivatives, which could be pertinent to derivatives of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Riabchenko et al., 2020).

Metal Complex Formation

Bermejo et al. (2000) examined compounds including 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene and their interaction with metal ions. The research provides insights into the structural characterization and potential applications in metal complex formation relevant to 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Bermejo et al., 2000).

Cyclization Reactions

Ukrainets et al. (2014) explored the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate. This study offers insights into reactions relevant to the cyclization of similar compounds, such as 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Ukrainets et al., 2014).

Synthesis of Sulfonamide Derivatives

Almarhoon et al. (2019) reported a simple, efficient, and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, highlighting techniques that could be applicable to synthesizing derivatives of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Almarhoon et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The affected pathway is the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation. The degradation of β-catenin disrupts the Wnt signaling pathway, which can lead to changes in cell behavior .

Pharmacokinetics

The compound is known to be cell-permeable , suggesting it can readily cross cell membranes to reach its target

Result of Action

The result of the action of 2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By inducing the degradation of β-catenin, the compound disrupts the Wnt signaling pathway, which can inhibit the proliferation of certain cancer cells .

Propiedades

IUPAC Name |

2-[benzyl-(4-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(25,26)22(15-17-7-3-2-4-8-17)20-10-6-5-9-19(20)21(23)24/h2-14H,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUGBTSLLMKBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)

![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)

![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)

![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)

![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)